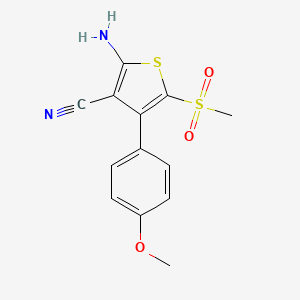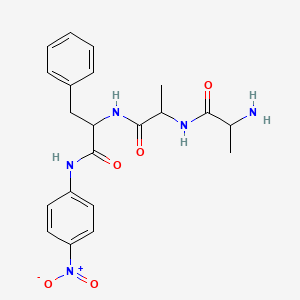![molecular formula C5H10O4 B15089166 Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]-](/img/structure/B15089166.png)
Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- is a polymeric compound that belongs to the class of polyethers. It is characterized by the presence of oxy-1,2-ethanediyl units in its backbone, with terminal groups containing oxo-2-propenyl functionalities. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- typically involves the polymerization of ethylene oxide followed by functionalization with oxo-2-propenyl groups. The polymerization process is usually carried out in the presence of a catalyst, such as a strong base like potassium hydroxide, under controlled temperature and pressure conditions. The functionalization step involves the reaction of the polymer with acryloyl chloride or similar reagents to introduce the oxo-2-propenyl groups.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous polymerization processes. These processes ensure consistent quality and high yield. The polymerization reactors are designed to maintain optimal reaction conditions, and the functionalization step is integrated into the production line to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.
Reduction: Reduction reactions can convert the oxo-2-propenyl groups to hydroxyl groups.
Substitution: The oxo-2-propenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the oxo-2-propenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl-functionalized polymers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reactive intermediate in polymer chemistry.
Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of hydrogels and other medical devices due to its biocompatibility and functionalizability.
Industry: Applied in the production of coatings, adhesives, and sealants, where its unique properties enhance performance.
Mécanisme D'action
The mechanism by which Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- exerts its effects is primarily through its reactive oxo-2-propenyl groups. These groups can undergo various chemical reactions, allowing the polymer to interact with different molecular targets. In biological systems, the polymer can form hydrogels that provide a supportive matrix for cell growth and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene glycol: Similar backbone structure but lacks the reactive oxo-2-propenyl groups.
Polypropylene glycol: Similar properties but different backbone structure.
Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy-: Similar backbone but different terminal groups.
Uniqueness
Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- is unique due to its terminal oxo-2-propenyl groups, which provide additional reactivity and functionalization options compared to other polyethers. This makes it particularly valuable in applications requiring specific chemical modifications.
Propriétés
Formule moléculaire |
C5H10O4 |
|---|---|
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
ethane-1,2-diol;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.C2H6O2/c1-2-3(4)5;3-1-2-4/h2H,1H2,(H,4,5);3-4H,1-2H2 |
Clé InChI |
FCDZZFLRLVQGEH-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)O.C(CO)O |
Numéros CAS associés |
38317-21-4 53879-43-9 60182-11-8 142250-51-9 52284-08-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


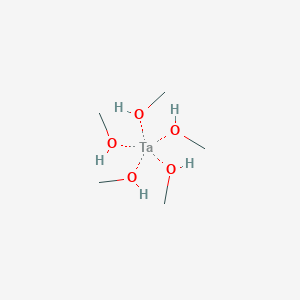

![Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium](/img/structure/B15089091.png)
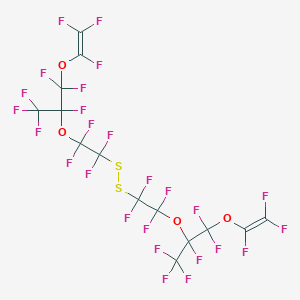

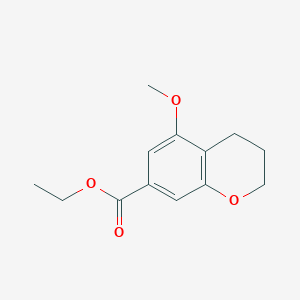
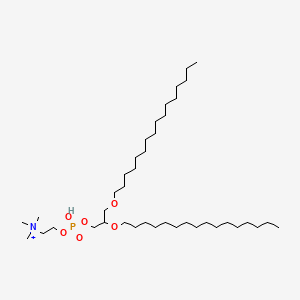
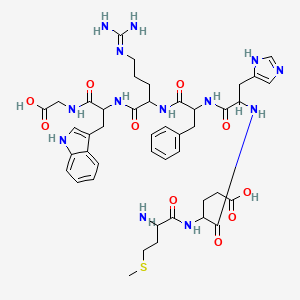
![N-[2-[5-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-3-hydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15089130.png)
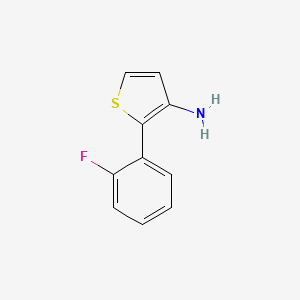

![2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B15089150.png)
